molecular formula C8H11NO2 B13519352 4-(1-Aminoethyl)benzene-1,3-diol

4-(1-Aminoethyl)benzene-1,3-diol

Cat. No.: B13519352
M. Wt: 153.18 g/mol
InChI Key: LZCUUHPBCGKQAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dopamine can be synthesized through several methods. One common synthetic route involves the hydroxylation of tyrosine to form L-DOPA, which is then decarboxylated to produce dopamine . This process typically requires the enzyme tyrosine hydroxylase for the hydroxylation step and DOPA decarboxylase for the decarboxylation step.

Industrial Production Methods

Industrial production of dopamine often involves the microbial fermentation of tyrosine or the chemical synthesis from catechol and ethylene diamine. The reaction conditions usually include controlled pH, temperature, and the presence of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dopamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dopamine has a wide range of applications in scientific research:

Mechanism of Action

Dopamine exerts its effects by binding to dopamine receptors, which are G-protein-coupled receptors located on the surface of neurons. This binding triggers a cascade of intracellular events that modulate neuronal activity and neurotransmitter release. The primary pathways involved include the nigrostriatal, mesolimbic, and mesocortical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dopamine is unique due to its specific role in reward and motivation pathways, which are not as prominently influenced by other catecholamines. Its ability to cross the blood-brain barrier and its involvement in a wide range of physiological processes make it a critical compound in both research and clinical settings .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-(1-aminoethyl)benzene-1,3-diol

InChI

InChI=1S/C8H11NO2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,10-11H,9H2,1H3

InChI Key

LZCUUHPBCGKQAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)O)N

Origin of Product

United States

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